![molecular formula C10H13F2NO B13688433 (R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol](/img/structure/B13688433.png)
(R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol is a chiral compound with a unique structure that includes an aminoethyl group, a phenyl ring, and two fluorine atoms attached to an ethanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(1-Aminoethyl)phenylboronic acid and 2,2-difluoroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction. The reaction mixture is heated to a specific temperature, and the progress is monitored using techniques such as thin-layer chromatography (TLC).
Purification: The product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters.
Automated Purification Systems: Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
®-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
®-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of ®-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors, altering signal transduction pathways.
類似化合物との比較
Similar Compounds
®-3-(1-Aminoethyl)phenylboronic acid: Shares the aminoethyl and phenyl groups but lacks the difluoroethanol moiety.
2,2-Difluoroethanol: Contains the difluoroethanol group but lacks the aminoethyl and phenyl groups.
Uniqueness
®-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol is unique due to the combination of its functional groups, which confer specific chemical and biological properties
特性
分子式 |
C10H13F2NO |
|---|---|
分子量 |
201.21 g/mol |
IUPAC名 |
2-[3-(1-aminoethyl)phenyl]-2,2-difluoroethanol |
InChI |
InChI=1S/C10H13F2NO/c1-7(13)8-3-2-4-9(5-8)10(11,12)6-14/h2-5,7,14H,6,13H2,1H3 |
InChIキー |
NNNBRAACNYLATK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC=C1)C(CO)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


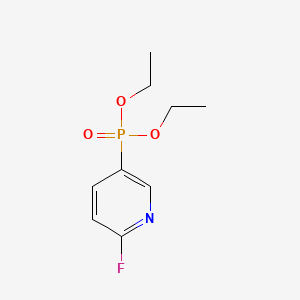




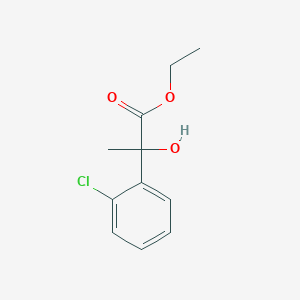

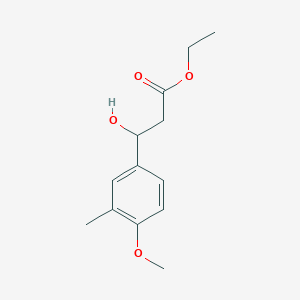
![6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate](/img/structure/B13688412.png)
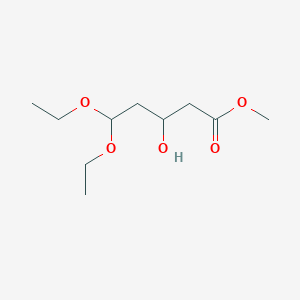
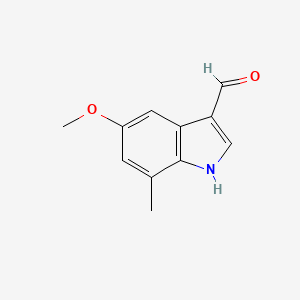
![Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate](/img/structure/B13688434.png)


